molecular formula C15H16N2OS B1428962 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 1375474-52-4

3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B1428962
CAS No.: 1375474-52-4
M. Wt: 272.4 g/mol
InChI Key: PISHSIFMHAXKLA-UHFFFAOYSA-N
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Description

3-Methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a heterocyclic amide featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxamide linkage to a 1,2,3,4-tetrahydroquinolin-6-yl moiety. Its structural design combines aromatic (thiophene) and partially saturated (tetrahydroquinoline) systems, which may influence its physicochemical properties and biological interactions. However, detailed experimental data on its synthesis, solubility, or applications remain scarce due to its discontinued status.

Properties

IUPAC Name

3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-6-8-19-14(10)15(18)17-12-4-5-13-11(9-12)3-2-7-16-13/h4-6,8-9,16H,2-3,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISHSIFMHAXKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrahydroquinoline-Based Amides

(a) 2-(3-Methylphenyl)-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Acetamide

This analog replaces the thiophene-2-carboxamide group with a thiophene-2-carbonyl-substituted acetamide chain. The acetamide linker may also alter hydrogen-bonding capacity, impacting solubility or receptor binding .

(b) (2-Chloroquinolin-3-yl)-1,3,4-Thiadiazole-2-Carboxamides

Unlike the target compound’s thiophene core, this class uses a 1,3,4-thiadiazole ring, which enhances electron-deficient character and may improve metabolic stability.

Thiophene Carboxamide Derivatives

(a) 2-Amino-5-Isopropyl-N-Phenylthiophene-3-Carboxamide

This analog lacks the tetrahydroquinoline moiety, instead incorporating a phenyl group and an isopropyl-substituted thiophene. The amino group at the 2-position increases polarity, likely improving aqueous solubility relative to the methyl-substituted target compound. However, the absence of the tetrahydroquinoline system may reduce affinity for hydrophobic binding pockets .

(b) 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile

The electron-withdrawing cyano group could enhance electrochemical activity, as demonstrated in surface-enhanced Raman spectroscopy (SERS) studies, suggesting divergent applications in materials science compared to the carboxamide derivatives .

Structural and Functional Implications

Key Structural Differences

Compound Core Heterocycle Substituent Features Potential Impact
Target Compound Thiophene 3-Methyl, tetrahydroquinoline-6-yl Moderate lipophilicity, steric hindrance
2-(3-Methylphenyl)-N-[...]Acetamide Thiophene-carbonyl Phenylmethyl, acetamide linker Increased steric bulk, altered H-bonding
(2-Chloroquinolin-3-yl)-Thiadiazole 1,3,4-Thiadiazole Chloroquinoline Enhanced electron deficiency
2-Amino-5-Isopropyl-N-Phenylthiophene Thiophene Amino, isopropyl, phenyl Higher polarity, reduced hydrophobicity

Biological Activity

3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure that includes a thiophene ring and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C15H16N2OS. The synthesis typically involves multi-step organic reactions including the formation of the quinoline moiety through the Pictet-Spengler reaction and subsequent coupling with the thiophene ring via amide bond formation.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in cellular proliferation and survival pathways, particularly in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Recent investigations have focused on the compound's anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in several cancer cell lines, including lung and renal carcinoma cells.

Cell Line GI% (Growth Inhibition) IC50 (µM)
HOP-92 (Lung)71.811.70
NCI-H460 (Lung)66.1219.92
ACHN (Renal)66.0215.00

The growth inhibition percentages and IC50 values indicate that the compound is particularly effective against renal carcinoma cells, suggesting a targeted therapeutic potential.

Case Studies

  • Study on Cell Cycle Arrest : A study evaluated the effects of the compound on RFX 393 renal carcinoma cells, demonstrating significant arrest at the G0-G1 phase of the cell cycle with treated populations increasing to 84.36% compared to controls .
  • Enzymatic Assays : The compound was subjected to enzymatic assays to assess its inhibitory activity against CDK2 and TRKA kinases, showing promising results with IC50 values comparable to established inhibitors.

Research Findings

Recent research highlights the compound's dual role as both an antimicrobial and anticancer agent. Its ability to interact with multiple biological targets makes it a candidate for further exploration in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

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